N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that features a benzothiazole moiety, a pyrimidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and pyrimidine intermediates. Common synthetic routes include:
Cyclization of 2-aminothiophenols with carbon disulfide and chloroformates: to form the benzothiazole ring.
Condensation reactions: involving the pyrimidine ring, which can be synthesized through methods such as the Biginelli reaction or Knoevenagel condensation.
Coupling reactions: to link the benzothiazole and pyrimidine moieties, often mediated by reagents like hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing reaction time and cost. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Sodium borohydride or catalytic hydrogenation for reduction reactions.
Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted pyrimidines, and various amine derivatives .
Scientific Research Applications
N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N’- (1,3-benzothiazol-2-yl)-arylamides: Known for their antibacterial properties.
2-aminobenzothiazoles: Investigated for their antifungal and antiprotozoal activities.
Benzothiazole derivatives: Explored for their diverse pharmacological activities, including anti-inflammatory and anticonvulsant effects.
Uniqueness
N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5OS2/c1-23-14-19-8-9(16)12(21-14)13(22)17-6-7-18-15-20-10-4-2-3-5-11(10)24-15/h2-5,8H,6-7H2,1H3,(H,17,22)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVXUCMFNOGCJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NCCNC2=NC3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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